molecular formula C7H6N2OS B1331517 5-Methylthieno[2,3-d]pyrimidin-4(3h)-one CAS No. 43088-64-8

5-Methylthieno[2,3-d]pyrimidin-4(3h)-one

Cat. No. B1331517
CAS RN: 43088-64-8
M. Wt: 166.2 g/mol
InChI Key: HRKYSEOOABTTCJ-UHFFFAOYSA-N
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Description

The compound 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one is a versatile scaffold in medicinal chemistry, particularly as a core structure for the development of inhibitors targeting enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . This heterocyclic core is conducive to dual inhibitory activity against these enzymes, which are critical for DNA synthesis and cell proliferation, making it a potential candidate for anticancer drug development .

Synthesis Analysis

The synthesis of derivatives of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one involves several steps, including the use of key intermediates like 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one. This intermediate can be further brominated and subjected to Ullmann reactions to yield various analogues . Additionally, efficient synthetic routes have been established for related structures, such as 5,6-dihydrothieno[3',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones and 2-alkylamino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-ones, using aza-Wittig reactions followed by reactions with amines, phenols, or alcohols . These methods highlight the synthetic versatility and potential for structural diversification of the thienopyrimidinone core.

Molecular Structure Analysis

The molecular structure of thienopyrimidinone derivatives has been characterized using techniques such as X-ray crystallography and NMR spectroscopy . These studies provide detailed insights into the geometry and electronic configuration of the compounds, which are essential for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thienopyrimidinone derivatives exhibit a range of chemical reactivities, such as the ipso-substitution of methyl groups by nitro groups, which has been studied using quantum chemical calculations . The electronic structure and reactivity of these compounds are influenced by substituents on the pyrimidine ring, solvent effects, and prototropic tautomerism, which can dictate the course of chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidinone derivatives, such as melting temperatures, UV, fluorescence, and circular dichroism spectra, have been determined and discussed in the context of their potential use in oligonucleotide synthesis . These properties are crucial for the design of new molecules with desired biological activities and physicochemical characteristics suitable for drug development.

Scientific Research Applications

  • Antitubercular Agents

    • Field : Medicinal Chemistry
    • Application : Thieno[2,3-d]pyrimidin-4(3h)-ones were designed and synthesized as potential antitubercular agents .
    • Methods : The compounds were screened against Mycobacteria .
    • Results : Some of the compounds showed significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743). The compounds were found to be non-cytotoxic .
  • Anticancer Agents

    • Field : Medicinal Chemistry
    • Application : Thieno[3,2-d]pyrimidin-4-amines were synthesized as potent bioisosteric analogues of MPC-6827, an anticancer agent .
    • Methods : Microwave-assisted chemical processes were applied to the synthesis of an array of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives .
    • Results : At the tested concentrations (5 and 10 µM), thieno[3,2-d]pyrimidin-4-amines exhibited an inhibitory effect similar to MPC-6827 on human colorectal cancer cell proliferation .
  • PI3K Inhibitors

    • Field : Cancer Therapy
    • Application : A novel series of thienopyrimidine was discovered as highly potent and selective PI3K inhibitors .
    • Methods : Through a rational design .
    • Results : The inhibition of the phosphoinositide 3kinase (PI3K)/ AKT/mammalian target of rapamycin (mTOR) signaling pathway provides a promising new approach for cancer therapy .

Future Directions

Thienopyrimidines, including “5-Methylthieno[2,3-d]pyrimidin-4(3h)-one”, have shown promise in various areas of medicinal chemistry . Future research could focus on further exploring their biological activities, optimizing their synthesis, and investigating their potential as therapeutic agents .

properties

IUPAC Name

5-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-4-2-11-7-5(4)6(10)8-3-9-7/h2-3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKYSEOOABTTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30302746
Record name 5-Methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylthieno[2,3-d]pyrimidin-4(3h)-one

CAS RN

43088-64-8
Record name 43088-64-8
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Record name 5-Methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
SV Vlasov, SM Kovalenko, VP Chernykh, KY Krolenko - 2015 - dspace.nuph.edu.ua
The one-step method for preparation of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones by interaction of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-…
Number of citations: 2 dspace.nuph.edu.ua
DP Kawade, DR Chaple, PB Khedekar - Int J Pharm Chem Anal, 2020 - academia.edu
A POCl3 catalyzed, efficient, one-step and solvent-free synthesis of novel thieno [2, 3-d] pyrimidin-4 (3H)-one derivatives from 2-amino-4, 5-substitutedthiophene-3-carbonitrile has been …
Number of citations: 1 www.academia.edu
MM Fouad, ER El-Bendary, IA Shehata… - Bioorganic …, 2018 - Elsevier
New thiophene (2–13) and thienopyrimidine (15–27) derivatives have been synthesized. Twenty three compounds were screened against five cell lines namely; hepatocellular …
Number of citations: 60 www.sciencedirect.com
SV Vlasov, JV Borysov, HI Severina, SM Kovalenko… - 2021 - dspace.nuph.edu.ua
Aim. To synthesize, study the antimicrobial activity and suggest antimicrobial activity mechanism for the novel derivatives of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(…
Number of citations: 3 dspace.nuph.edu.ua
AA Abu-Hashem, SA Al-Hussain, MEA Zaki - Molecules, 2021 - mdpi.com
In this article, we showed the synthesis of new polycyclic aromatic compounds, such as thienotriazolopyrimidinones, N-(thienotriazolopyrimidine) acetamide, 2-mercapto-thienotriazolo-…
Number of citations: 17 www.mdpi.com
DK Sureja, KR Vadalia - Journal of Saudi Chemical Society, 2018 - Elsevier
A POCl 3 catalyzed, efficient, one-step and solvent-free synthesis of novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives from 2-amino-4,5-substitutedthiophene-3-carbonitrile has been …
Number of citations: 4 www.sciencedirect.com
KY Krolenko, SV Vlasov, SM Kovalenko, VP Chernykh - 2013 - dspace.nuph.edu.ua
The derivatives of thieno [2, 3-d] pyrimidine-4 (3H)-ones are well known due to their pharmacological properties, which are extensively studied last years. Among the derivatives of …
Number of citations: 0 dspace.nuph.edu.ua
IО Galimskiy, SV Vlasov, SM Kovalenko, VP Chernykh - 2014 - dspace.nuph.edu.ua
PREPARATION OF 6-(1,3-BENZOXAZOL-2-YL)-5- METHYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE Galimskiy IО, Vlasov SV, Kovalenko SM, C Page 1 5 PREPARATION OF 6-(1,3-BENZOXAZOL-2-YL)-5METHYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE …
Number of citations: 0 dspace.nuph.edu.ua
R Adepu, KS Kumar, S Sandra, D Rambabu… - Bioorganic & medicinal …, 2012 - Elsevier
A series of novel N-aryl substituted thieno[2,3-d]pyrimidin-4(3H)-ones were designed and synthesized as potential inhibitors of chorismate mutase. Synthesis of this class of compounds …
Number of citations: 18 www.sciencedirect.com
V SV, Z IO, C VP - Заснований у лютому 2008 р., 2015 - dspace.nuph.edu.ua
The synthesis of 6-hetarylthieno [2, 3-d] pyrmidine derivatives modi ied with 1, 2, 4-oxadiazole, 1, 3, 4-oxadiazole and 1, 3-thiazole units has been performed and their anticancer activity …
Number of citations: 0 dspace.nuph.edu.ua

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